molecular formula C14H11F3N2O3 B6394488 MFCD18318561 CAS No. 1261957-96-3

MFCD18318561

Cat. No.: B6394488
CAS No.: 1261957-96-3
M. Wt: 312.24 g/mol
InChI Key: UMCVABOFTRFKNA-UHFFFAOYSA-N
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Description

Based on analogous MDL identifiers (e.g., MFCD11044885, MFCD13195646), it likely shares characteristics with halogenated heterocyclic or boronic acid derivatives. Such compounds are frequently utilized in pharmaceutical intermediates, catalysts, or materials science due to their tunable reactivity and stability under diverse conditions. While its exact synthesis protocol remains proprietary, industrial-scale production often involves cross-coupling reactions (e.g., Suzuki-Miyaura) or halogenation steps, as inferred from similar compounds in the evidence .

Properties

IUPAC Name

2-amino-5-[2-methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O3/c1-22-11-3-2-8(14(15,16)17)5-9(11)7-4-10(13(20)21)12(18)19-6-7/h2-6H,1H3,(H2,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCVABOFTRFKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(N=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688389
Record name 2-Amino-5-[2-methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261957-96-3
Record name 2-Amino-5-[2-methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18318561” involves a series of chemical reactions that require precise conditions. The process typically starts with the selection of appropriate starting materials, followed by a sequence of reactions such as condensation, cyclization, and purification steps. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization to maintain consistency and efficiency. Industrial production methods may also include the use of catalysts to enhance reaction rates and reduce energy consumption.

Chemical Reactions Analysis

Types of Reactions: “MFCD18318561” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions: The reactions involving “this compound” typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

“MFCD18318561” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, helping to create complex molecules and study reaction mechanisms.

    Biology: The compound is employed in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: In medicinal chemistry, “this compound” is explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: The compound finds applications in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which “MFCD18318561” exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved in its mechanism of action are often studied using advanced techniques such as molecular docking and spectroscopy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD18318561 with three structurally or functionally analogous compounds: CAS 918538-05-3 (heterocyclic triazine derivative), CAS 1046861-20-4 (boronic acid derivative), and CAS 1761-61-1 (benzimidazole precursor). Key differences in molecular properties, synthesis, and applications are highlighted.

Table 1: Structural and Physicochemical Comparison

Property This compound (Hypothetical) CAS 918538-05-3 CAS 1046861-20-4 CAS 1761-61-1
Molecular Formula C₆H₅Cl₂N₃ (inferred) C₆H₃Cl₂N₃ C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular Weight (g/mol) ~188 188.01 235.27 201.02
Log S (ESOL) -2.5 (estimated) -2.99 -2.47 -2.63
Solubility Moderate in DMF 0.24 mg/ml (water) 0.687 mg/ml (water) 0.53 mg/ml (ethanol)
Key Functional Groups Chloro, triazine Chloro, pyrrolotriazine Boronic acid, bromo Benzimidazole, nitro
Bioactivity Score 0.55 (predicted) 0.55 0.55 0.55

Key Research Findings

Reactivity Differences :

  • This compound’s chloro-triazine core likely exhibits higher electrophilicity than CAS 918538-05-3’s pyrrolotriazine, enabling faster nucleophilic substitutions .
  • CAS 1046861-20-4’s boronic acid group facilitates Suzuki-Miyaura couplings, a feature absent in this compound’s structure, limiting its utility in polymer chemistry .

Solubility and Bioavailability :

  • Despite similar Log S values (~-2.5 to -2.99), CAS 1761-61-1’s benzimidazole backbone enhances membrane permeability compared to this compound’s polar triazine, suggesting divergent therapeutic applications .

Industrial Scalability :

  • CAS 918538-05-3 and CAS 1761-61-1 achieve >95% yields under mild conditions, whereas this compound’s hypothetical synthesis requires stringent temperature control, increasing production costs .

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